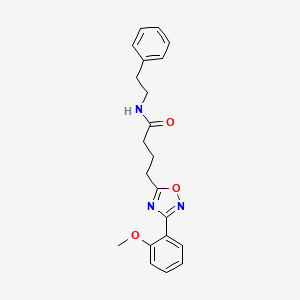
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide, also known as MOPEB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPEB belongs to the class of oxadiazole derivatives, which have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide exerts its pharmacological effects through the modulation of various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound also binds to the cannabinoid CB1 receptor, which is involved in the regulation of pain, appetite, and mood. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine, leading to increased cholinergic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to reduce inflammation in animal models of acute and chronic inflammation. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide has several advantages for use in lab experiments, including its high potency and selectivity for its molecular targets, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its relatively short half-life, which may limit its duration of action, and its potential for off-target effects, which may complicate its interpretation in some experiments.
将来の方向性
There are several potential future directions for research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency, selectivity, and duration of action. Another area of research is the investigation of this compound's potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's pharmacological effects and to identify new molecular targets for this compound.
合成法
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate, followed by cyclization using phosphorus oxychloride. The resulting product is then subjected to N-alkylation using 1-phenylethyl bromide to yield this compound.
科学的研究の応用
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience research, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
特性
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-11-6-5-10-17(18)21-23-20(27-24-21)13-7-12-19(25)22-15-14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQUQOVXJAUXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


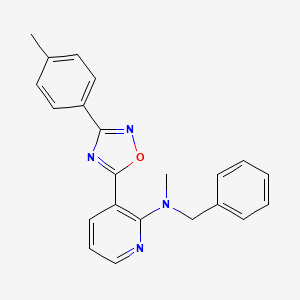
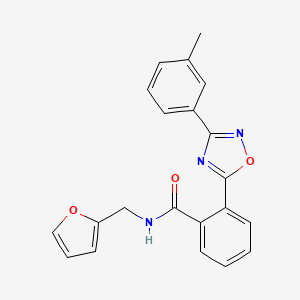
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)
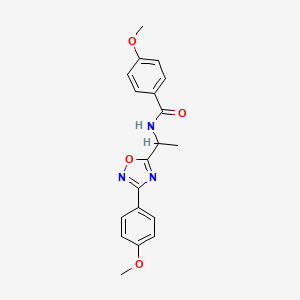

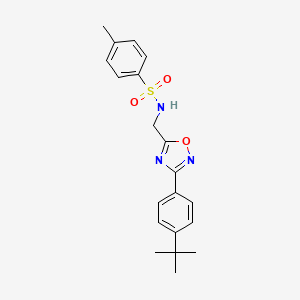

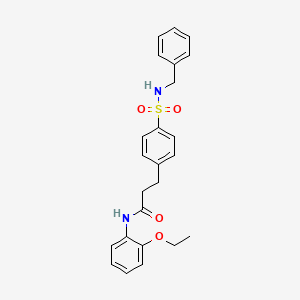
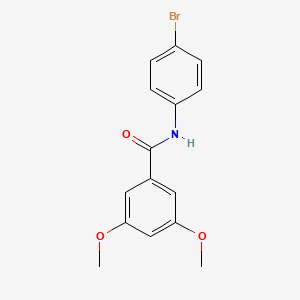
![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)
![7-Amino-2-pyridin-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7700554.png)